molecular formula C16H14O B14366902 ([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone CAS No. 93301-48-5

([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone

Cat. No.: B14366902
CAS No.: 93301-48-5
M. Wt: 222.28 g/mol
InChI Key: XGOIQEMMNNIPQV-UHFFFAOYSA-N
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Description

([1,1’-Biphenyl]-2-yl)(cyclopropyl)methanone: is an organic compound that features a biphenyl group attached to a cyclopropylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([1,1’-Biphenyl]-2-yl)(cyclopropyl)methanone typically involves the formation of the cyclopropylmethanone group followed by its attachment to the biphenyl structure. One common method for synthesizing cyclopropanes is through the reaction of carbenes with alkenes or cycloalkenes . For example, the Simmons-Smith reaction can be employed to generate cyclopropyl groups from alkenes using diiodomethane and a zinc-copper couple .

Industrial Production Methods

Industrial production of ([1,1’-Biphenyl]-2-yl)(cyclopropyl)methanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

([1,1’-Biphenyl]-2-yl)(cyclopropyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of biphenyl carboxylic acids.

    Reduction: Formation of biphenyl alcohols.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

([1,1’-Biphenyl]-2-yl)(cyclopropyl)methanone: has several applications in scientific research:

Mechanism of Action

The mechanism of action of ([1,1’-Biphenyl]-2-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The cyclopropyl group can induce strain in the molecule, affecting its reactivity and interactions with enzymes or receptors. The biphenyl moiety can participate in π-π stacking interactions, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylbenzene: Similar in structure but lacks the biphenyl group.

    Biphenylmethanone: Contains the biphenyl group but lacks the cyclopropyl moiety.

    Cyclopropylphenylmethanone: Contains a single phenyl group instead of a biphenyl group.

Uniqueness

([1,1’-Biphenyl]-2-yl)(cyclopropyl)methanone: is unique due to the combination of the biphenyl and cyclopropylmethanone groups, which imparts distinct chemical and physical properties.

Properties

CAS No.

93301-48-5

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

cyclopropyl-(2-phenylphenyl)methanone

InChI

InChI=1S/C16H14O/c17-16(13-10-11-13)15-9-5-4-8-14(15)12-6-2-1-3-7-12/h1-9,13H,10-11H2

InChI Key

XGOIQEMMNNIPQV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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